An In-depth Technical Guide to the Chemical Properties of Tetraethylene Glycol Monotosylate
An In-depth Technical Guide to the Chemical Properties of Tetraethylene Glycol Monotosylate
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical and physical properties of tetraethylene glycol monotosylate, a versatile bifunctional molecule. Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) chain, a reactive tosylate group, and a terminal hydroxyl group, makes it a valuable building block in various synthetic applications, particularly in the fields of bioconjugation and medicinal chemistry.
Core Chemical Properties
Tetraethylene glycol monotosylate, also known as Tos-PEG4, is a colorless to light yellow oil at room temperature.[1] Its structure combines a flexible, water-soluble tetraethylene glycol spacer with a p-toluenesulfonate (tosyl) group at one end and a free hydroxyl group at the other. This arrangement allows for sequential and site-specific modifications.
Table 1: General and Computational Properties
| Property | Value | Reference |
| CAS Number | 77544-60-6 | [1][2][3][][5] |
| Molecular Formula | C₁₅H₂₄O₇S | [1][2][3][][5] |
| Molecular Weight | 348.41 g/mol | [1][2][3][][5] |
| Synonyms | Tos-PEG4, OH-PEG4-Tos, Hydroxy-PEG5-Tos | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 91.29 Ų | [3] |
| logP | 0.74242 | [3] |
| Hydrogen Bond Acceptors | 7 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 13 | [3] |
Physicochemical Characteristics
The physical properties of tetraethylene glycol monotosylate are summarized in the table below. Its liquid form and solubility in various organic solvents facilitate its use in a wide range of reaction conditions.
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Clear oil / Colourless to light yellow liquid | [1][6] |
| Density | 1.202 g/mL at 25 °C | [1] |
| Boiling Point | 492.5 ± 40.0 °C (Predicted) | [1] |
| Refractive Index | n20/D 1.507 | [1] |
| Flash Point | >110 °C | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of tetraethylene glycol monotosylate. The following data has been reported:
¹H NMR (400 MHz, CDCl₃):
-
δ 2.44 (s, 3H, CH₃-Ar)
-
δ 3.55-3.72 (m, 14H, -OCH₂CH₂O-)
-
δ 4.16 (t, 2H, -CH₂OTs)
-
δ 7.33 (d, 2H, Ar-H)
-
δ 7.79 (d, 2H, Ar-H)[6]
Reactivity and Applications
The chemical reactivity of tetraethylene glycol monotosylate is defined by its two distinct functional groups: the tosylate and the hydroxyl group.
-
Tosylate Group: The tosyl group is an excellent leaving group, readily displaced by nucleophiles. This property is extensively utilized in substitution reactions to introduce the PEG spacer onto various molecules, such as peptides, proteins, and small molecule drugs.
-
Hydroxyl Group: The terminal hydroxyl group can be further functionalized.[1] It can be oxidized to an aldehyde or carboxylic acid, or it can be reacted with other electrophiles to extend the linker or attach other moieties.[1]
This dual functionality makes tetraethylene glycol monotosylate a key component in the construction of more complex molecules. It is frequently employed as a hydrophilic and flexible linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]
Experimental Protocols
Synthesis of Tetraethylene Glycol Monotosylate
A common method for the synthesis of tetraethylene glycol monotosylate involves the partial tosylation of tetraethylene glycol. The following is a representative experimental protocol.[1][6]
Materials:
-
Tetraethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tetraethylene glycol (e.g., 100 g, 515 mmol) in THF (230 mL).[6]
-
Prepare a solution of NaOH (e.g., 6.89 g, 172 mmol) in deionized water (20 mL) and add it to the tetraethylene glycol solution.[6]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Dissolve p-toluenesulfonyl chloride (e.g., 9.81 g, 51.5 mmol) in THF (20 mL) and add it dropwise to the cooled reaction mixture.[6]
-
Stir the reaction at 0 °C for 2 hours.[6]
-
Pour the solution into deionized water.[6]
-
Separate the aqueous layer and extract with dichloromethane.[6]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[6]
-
Filter the solution and concentrate under reduced pressure to yield the product as a clear oil.[6]
Safety Information
Tetraethylene glycol monotosylate is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictograms | GHS05 (Corrosion), GHS06 (Skull and crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[1][2] H314: Causes severe skin burns and eye damage.[1][2] |
| Precautionary Statements | P260, P264, P270, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501 |
It is essential to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this chemical.[2] Work should be conducted in a well-ventilated fume hood.[2] In case of exposure, follow the first aid measures outlined in the safety data sheet.
Conclusion
Tetraethylene glycol monotosylate is a highly useful and versatile chemical intermediate. Its well-defined structure and dual reactivity make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.
